Vanadium(II) sulfate heptahydrate

説明

Contextualization within the Broader Field of Transition Metal Coordination Chemistry

Vanadium, as an early transition metal, readily forms coordination complexes with a variety of ligands. rsc.org The coordination chemistry of vanadium is particularly rich due to its ability to exist in several stable oxidation states, namely +2, +3, +4, and +5, each exhibiting distinct colors in aqueous solutions. wikipedia.org

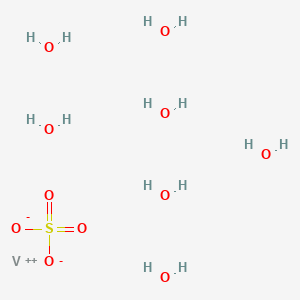

In the solid state, vanadium(II) sulfate (B86663) heptahydrate features a [V(H₂O)₆]²⁺ core, where the vanadium(II) ion is octahedrally coordinated to six water molecules. An additional water molecule is present as water of crystallization within the crystal lattice. wikipedia.org The V–O bond length in the hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, is approximately 212 pm. This is a noticeable elongation of nearly 10% compared to the 191 pm V-O bond length in the corresponding vanadium(III) aqua complex, [V(H₂O)₆]³⁺. This difference highlights the effect of the lower positive charge on the vanadium ion, which results in a weaker electrostatic attraction to the water ligands. wikipedia.orgdbpedia.org

The study of such coordination complexes is fundamental to understanding the behavior of transition metals in various chemical environments. The formation of these complexes stabilizes the metal ions and significantly influences their reactivity and biodistribution. rsc.org

Significance in Fundamental Inorganic Synthesis and Redox Research

Vanadium(II) compounds are potent reducing agents, a property that makes them highly valuable in inorganic synthesis. wikipedia.org Vanadium(II) sulfate heptahydrate, in particular, serves as a convenient starting material for the synthesis of other vanadium(II) compounds.

Its preparation typically involves the electrolytic reduction of vanadyl sulfate (VOSO₄) in a sulfuric acid medium. wikipedia.org This process reduces the vanadium from the +4 oxidation state in the vanadyl ion (VO²⁺) to the +2 state.

The redox chemistry of vanadium is a cornerstone of its utility. The vanadium redox flow battery (VRFB) is a prime example of the practical application of vanadium's multiple oxidation states. These batteries utilize the V²⁺/V³⁺ redox couple at the negative electrode and the V⁴⁺/V⁵⁺ couple at the positive electrode. wikipedia.orgresearchgate.net The standard potential of the V³⁺/V²⁺ couple is -0.26 V versus the standard hydrogen electrode (SHE), making it a suitable system for energy storage and even for processes like renewable hydrogen generation. researchgate.net

In the laboratory, the stepwise reduction of a vanadium(V) compound, such as ammonium (B1175870) metavanadate (NH₄VO₃), using a reducing agent like zinc in an acidic solution, provides a visual demonstration of vanadium's various oxidation states. The solution color changes from the yellow of the pervanadyl ion [VO₂(H₂O)₄]⁺ to the blue of [VO(H₂O)₅]²⁺, then to the green of [V(H₂O)₆]³⁺, and finally to the characteristic violet color of the [V(H₂O)₆]²⁺ ion. wikipedia.orglibretexts.org This sequence underscores the rich and accessible redox chemistry of vanadium that is central to its role in inorganic research.

特性

CAS番号 |

36907-42-3 |

|---|---|

分子式 |

H14O11SV |

分子量 |

273.11 g/mol |

IUPAC名 |

vanadium(2+);sulfate;heptahydrate |

InChI |

InChI=1S/H2O4S.7H2O.V/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 |

InChIキー |

OKAVLIONYKAWNM-UHFFFAOYSA-L |

正規SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[V+2] |

製品の起源 |

United States |

Synthetic Methodologies for Vanadium Ii Sulfate Heptahydrate

Electrolytic Reduction Approaches

The principal method for synthesizing Vanadium(II) sulfate (B86663) heptahydrate involves the electrolytic reduction of vanadium compounds with higher oxidation states. This process is typically carried out in a sulfuric acid medium. wikipedia.org

Reduction of Higher Vanadium Oxidation State Precursors

The starting materials for the synthesis are often commercially available and stable vanadium compounds, such as Vanadium(V) oxide or Vanadyl sulfate.

Vanadium(V) oxide (V₂O₅) can serve as a precursor for the electrolytic production of Vanadium(II) sulfate. researchgate.net The process involves dissolving V₂O₅ in sulfuric acid to form a vanadyl sulfate solution, which is then subjected to electrolytic reduction. oup.comwikipedia.org A systematic study has demonstrated that vanadyl salts, including vanadyl sulfate, can be synthesized from vanadium pentoxide with a yield of nearly 100%. oup.com The synthesis method utilizing oxalic acid is considered advantageous for the subsequent electrolytic process. oup.com One approach involves using a divided electrolytic cell where the catholyte is a mixture of V₂O₅ and H₂SO₄. google.com This allows for the direct reduction of the pentavalent vanadium ions. google.com

The electrolytic reduction of vanadyl sulfate (VOSO₄) in a sulfuric acid solution is a common and direct route to prepare Vanadium(II) sulfate. wikipedia.org Vanadyl sulfate itself is typically prepared by reacting Vanadium(V) oxide with a reducing agent like sulfur dioxide in the presence of sulfuric acid. wikipedia.org The resulting blue solution of vanadyl sulfate is then placed in an electrolytic cell for reduction to the violet Vanadium(II) state. wikipedia.org The reduction of the VO²⁺ ion to V²⁺ is a key step in this process. redalyc.org

The choice of electrode material significantly influences the efficiency and outcome of the electrolytic reduction. The electrochemical transitions between adjacent vanadium redox couples (V²⁺↔V³⁺↔V⁴⁺↔V⁵⁺) have been studied on various electrode materials. researchgate.net

For the reduction of V³⁺ to V²⁺, the anodic peak is observed at approximately -0.48 V and the cathodic peak at -0.60 V. researchgate.net The V³⁺/V²⁺ redox reaction is considered a quasi-reversible electrochemical process. researchgate.net Studies have investigated the use of different electrodes, and the optimal conditions for electrolysis have been established for various systems. oup.com The rates and mechanisms of electrolytic processes at mercury electrodes have been studied, revealing complex behavior due to the formation of polynuclear vanadium species. researchgate.net Carbon-based electrodes, such as Vulcan XC72 carbon black, have shown promise for the vanadium redox reactions. researchgate.net The electrochemical kinetics on these materials meet the requirements for efficient redox processes. researchgate.net Research has also been conducted on magnetite film electrodes, although mononuclear V(V) species show low electroactivity on this surface. daneshyari.com

Table 1: Electrochemical Parameters for Vanadium Redox Couples

| Redox Couple | Anodic Peak (V) | Cathodic Peak (V) | Electrode Material | Reference |

| V³⁺/V²⁺ | -0.48 | -0.60 | Vulcan XC72 Carbon Black | researchgate.net |

Note: Potentials are indicative and can vary with experimental conditions.

Optimization of Electrolytic Conditions

To ensure the successful synthesis of the desired Vanadium(II) sulfate heptahydrate, careful control of the reaction environment is paramount.

Vanadium(II) compounds are highly sensitive to air and are readily oxidized. researchgate.net Therefore, it is crucial to carry out the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent the re-oxidation of V(II) back to higher oxidation states. researchgate.netresearchgate.net The use of a Schlenk line or a glove box is recommended for handling these air-sensitive compounds. researchgate.net The need for an inert atmosphere extends to any subsequent processing or handling of the Vanadium(II) sulfate product. mdpi.com

Temperature Regulation during Crystallization

Low temperatures are a critical factor in the successful crystallization of Vanadium(II) sulfate and its hydrates. sciencemadness.org The process requires careful cooling to induce precipitation of the desired red-violet crystalline hydrate (B1144303) from the solution. sciencemadness.org The solubility of the salt decreases at lower temperatures, facilitating its separation from the reaction mixture. Furthermore, the stability of the Vanadium(II) ion is compromised at higher temperatures, which can promote oxidation or the reduction of water. sciencemadness.org For analogous compounds like iron(II) sulfate, spherical heptahydrate crystals have been produced by employing a linear cooling rate from an aqueous solution without the addition of seed crystals. nih.gov The influence of temperature is also paramount in the preceding reduction step; for instance, when reducing Vanadium(V) with the organic agent histidine, the reduction efficiency increases significantly with a rise in reaction temperature from 30 °C to 90 °C. mdpi.com This highlights the need for a two-fold temperature strategy: higher temperatures to facilitate efficient reduction, followed by controlled low temperatures for crystallization.

Scalability Considerations for Research Preparation

Scaling up the synthesis of Vanadium(II) sulfate for research purposes presents significant challenges. The primary obstacle is the extreme sensitivity of the Vanadium(II) ion to oxidation by air. sciencemadness.orglibretexts.org Any successful preparation, particularly on a larger scale, must be conducted under a strictly inert atmosphere, such as nitrogen or argon, utilizing equipment like a glove box or a Schlenk line. researchgate.net This requirement adds a layer of complexity and cost to the procedure.

The compound's instability in aqueous solution, where it can slowly reduce water to produce hydrogen, further complicates its isolation. sciencemadness.org The difficulty of the synthesis is such that it is considered very challenging to perform even in a home laboratory setting, which underscores the technical demands for a research-scale preparation. sciencemadness.org While related industrial processes for preparing highly pure vanadyl sulfate (containing V(IV)) for applications like redox flow batteries have been developed, they often involve complex multi-stage processes such as solvent extraction to remove impurities. mdpi.com These industrial methods highlight the intricate purification steps that would be necessary to produce high-purity Vanadium(II) sulfate on a larger research scale.

Chemical Reduction Pathways

The formation of Vanadium(II) relies on the reduction of vanadium from higher oxidation states. Various reducing agents and starting materials can be employed, each with specific characteristics and mechanistic intricacies.

Reduction of Vanadium(V) with Organic Reducing Agents

Organic compounds can serve as effective reducing agents for converting Vanadium(V) to lower oxidation states. Histidine, an amino acid, has been demonstrated to be an efficient reductant for Vanadium(V) in acidic wastewater treatment processes. mdpi.com The efficiency of this reduction is heavily dependent on reaction parameters.

Key findings from studies using histidine as a reducing agent include:

Effect of Temperature: The reduction efficiency improves markedly as the reaction temperature is increased. For a molar ratio of histidine to vanadium of 3.6, the reduction efficiency climbed from 54.59% at 30 °C to 95.73% at 90 °C. mdpi.com

Effect of Dosage: Increasing the amount of histidine relative to vanadium enhances the reduction process. mdpi.com

Parameter Influence: A response surface methodology study determined that the influence of experimental factors on reduction efficiency decreased in the order: dosage of histidine > reaction temperature > reaction time. mdpi.com

The mechanism involves the acceleration of the movement rate of vanadium ions and histidine at higher temperatures, which increases reactivity and facilitates contact between the reactants. mdpi.com

| Dosage of Histidine (molar ratio n(His)/n(V)) | Temperature (°C) | Reduction Efficiency (%) |

|---|---|---|

| 0.6 | 30 | 20.73 |

| 0.6 | 90 | Not specified, but trend is increasing |

| 3.6 | 30 | 54.59 |

| 3.6 | 90 | 95.73 |

Reduction of Vanadium(III) Sulfate using Metallic Reducing Agents

Metallic zinc is a commonly used and effective reducing agent for preparing Vanadium(II) from Vanadium(III) sulfate. sciencemadness.orgsenecalearning.com The reaction involves the direct reduction of green V³⁺ ions to violet V²⁺ ions in an acidic solution. senecalearning.comwikipedia.org

Reaction Equation: 2V³⁺(aq) + Zn(s) → 2V²⁺(aq) + Zn²⁺(aq) senecalearning.com

This reduction is part of a stepwise conversion from Vanadium(V) where zinc can reduce the metal through all intermediate oxidation states (+4 and +3) to finally yield the Vanadium(II) ion. wikipedia.orgchemguide.co.uk However, a significant complication arises from the fact that metallic zinc, particularly high-surface-area zinc dust, can catalytically decompose the Vanadium(II) product. researchgate.net To mitigate this unwanted side reaction and the accompanying hydrogen evolution, it is often recommended to use a zinc amalgam (Jones reductor) or a low-surface-area zinc rod. researchgate.net The mercury in the amalgam increases the hydrogen overpotential on the zinc surface, suppressing the decomposition. researchgate.net

Mechanistic Studies of Chemical Reduction Processes

The mechanisms of vanadium reduction are complex and have been the subject of detailed theoretical studies. Density Functional Theory (DFT) calculations have been used to investigate the reduction of vanadium-oxide catalysts, providing insights at a molecular level. acs.org These studies suggest that the local environment of the catalytic sites and the nature of the reducing agent play crucial roles. acs.org For instance, in ethylene (B1197577) polymerization, dimeric V-O-V sites appear to be more easily reduced than monomeric sites. acs.org

The study of the V(IV)/V(V) redox couple reveals that the process does not follow a simple mechanism but rather a multistep chemical-electrochemical-chemical pathway. researchgate.net Although this concerns a different oxidation state transition, it illustrates the inherent complexity of vanadium redox chemistry. researchgate.net Mechanistic studies on catalytic processes highlight the ability of vanadium to cycle through different oxidation states, which is fundamental to its role in reactions like the conversion of sulfur dioxide to sulfur trioxide in the Contact Process. libretexts.org These theoretical and mechanistic investigations underscore that the reduction of vanadium is not a simple electron transfer but a sophisticated process influenced by coordination, catalyst structure, and reaction pathways. acs.orgresearchgate.net

Crystallization and Hydrate Formation Phenomena

Upon successful reduction to the +2 oxidation state in a sulfate medium, Vanadium(II) sulfate can be isolated as a crystalline solid. This process is characterized by the formation of specific hydrates. The compound precipitates from a carefully dried solution as red-violet crystals. sciencemadness.org

Vanadium(II) sulfate is known to form crystalline hydrates with the general formula VSO₄·nH₂O, where 'n' is typically 6 or 7. sciencemadness.org The heptahydrate form, VSO₄·7H₂O, is specifically referred to as "vanadium vitriol". sciencemadness.org A hexahydrate form has also been synthesized and characterized. acs.org The formation of different hydrates is a known phenomenon for vanadium sulfates; for example, vanadyl sulfate (VOSO₄), a V(IV) compound, commonly exists as a pentahydrate and also forms a hexahydrate at temperatures below 13.6 °C. wikipedia.org

The crystallization process is challenging due to the high air sensitivity of the V(II) ion. sciencemadness.org Exposure to air, especially in solution, leads to rapid oxidation back to the green Vanadium(III) state and eventually to the blue Vanadium(IV) state. libretexts.org Therefore, the crystallization must be performed under an inert atmosphere to prevent re-oxidation and ensure the isolation of the desired violet Vanadium(II) sulfate hydrate. sciencemadness.org

Precipitation of Crystalline Hydrates from Solution

The principal method for preparing Vanadium(II) sulfate is the electrolytic reduction of a vanadyl sulfate (VOSO₄) solution in sulfuric acid. conicet.gov.arwikipedia.org This process involves the conversion of the vanadium(IV) in the vanadyl ion (VO²⁺) to the vanadium(II) ion (V²⁺). The resulting solution, containing the V²⁺ ions, is then subjected to crystallization to precipitate the hydrated salt.

The precipitation of Vanadyl Sulfate crystals, a related precursor, can be achieved by first preparing a homogeneous slurry of a vanadium source, such as ammonium (B1175870) metavanadate, in deionized water. A reducing gas is then introduced into the closed reactor to carry out the reduction reaction at room temperature. Following the reaction, the solution is cooled to approximately 10°C and held at this temperature for about an hour to facilitate crystallization. The resulting precipitate is then filtered and washed with deionized water to yield the vanadyl sulfate crystals. google.com While this method pertains to vanadyl sulfate, the principle of cooling to induce crystallization is a key step that would be adapted for the precipitation of this compound from its solution after electrolytic reduction.

The general process for precipitating crystalline hydrates from an aqueous solution involves achieving a state of supersaturation, which can be induced by cooling, evaporation, or the addition of a chemical agent. youtube.com In the context of this compound, after the electrolytic reduction of the vanadyl sulfate solution, the resulting solution containing V²⁺ ions is carefully concentrated and/or cooled to induce crystallization. Given the air-sensitive nature of Vanadium(II) sulfate, this process must be conducted under an inert atmosphere to prevent oxidation. sciencemadness.org

Investigation of Different Hydration States (Heptahydrate vs. Hexahydrate)

Vanadium(II) sulfate is known to exist in at least two stable hydrated forms: the more commonly encountered hexahydrate (VSO₄·6H₂O) and the heptahydrate (VSO₄·7H₂O). conicet.gov.arwikipedia.orgsciencemadness.org The heptahydrate form contains [V(H₂O)₆]²⁺ centers with an additional molecule of water of crystallization, making it isomorphous with ferrous sulfate heptahydrate. conicet.gov.arwikipedia.org

The specific hydration state obtained during crystallization is highly dependent on the experimental conditions, particularly temperature. While specific studies detailing the precise temperature ranges for the formation of this compound versus hexahydrate are not extensively available, analogous studies on other transition metal sulfates provide valuable insights. For instance, in the crystallization of cobalt sulfate, the heptahydrate form (CoSO₄·7H₂O) is favored at lower temperatures, typically between 30°C and 40°C, whereas the hexahydrate (CoSO₄·6H₂O) crystallizes at higher temperatures of 60°C and 80°C. nih.gov This suggests that lower crystallization temperatures likely favor the formation of this compound. The transition between different hydration states is a reversible process influenced by temperature, with dehydration occurring upon heating. nih.gov

The table below summarizes the known hydration states of Vanadium(II) sulfate.

| Hydration State | Chemical Formula | Commonality |

| Heptahydrate | VSO₄·7H₂O | Less common |

| Hexahydrate | VSO₄·6H₂O | Most common |

This table is based on general knowledge of Vanadium(II) sulfate hydrates.

Factors Influencing Crystal Morphology and Purity

The morphology (size and shape) and purity of the resulting this compound crystals are influenced by several key parameters during the crystallization process. These factors are crucial for obtaining high-quality, uniform crystals.

Cooling Rate: The rate at which the supersaturated solution is cooled has a significant impact on the crystal size. Slower cooling rates generally lead to the formation of larger and more well-defined crystals, as it allows for more orderly deposition of molecules onto the crystal lattice. youtube.comyoutube.com Conversely, rapid cooling tends to produce a larger number of smaller crystals. mdpi.commetallurgyfordummies.com For instance, in the crystallization of copper sulfate, a slow cooling process results in larger crystals compared to rapid cooling. youtube.com

Agitation: Stirring or agitation of the solution during crystallization plays a vital role in producing uniform crystals. youtube.com Agitation helps to maintain a homogeneous temperature and concentration throughout the solution, preventing localized supersaturation and the formation of large crystal aggregates. youtube.comresearchgate.net It also keeps finer crystals in suspension, which is essential for even growth. youtube.com The intensity of agitation can also affect the nucleation rate and, consequently, the final crystal size. researchgate.netresearchgate.net

The following table outlines the key factors and their general effects on the crystallization of hydrated salts.

| Factor | Effect on Crystal Morphology | Effect on Purity |

| Cooling Rate | Slower cooling promotes larger, more uniform crystals. Rapid cooling leads to smaller crystals. youtube.comyoutube.commdpi.commetallurgyfordummies.com | Slower cooling can improve purity by allowing for more selective crystallization. |

| Agitation | Promotes uniform crystal growth and prevents aggregation. youtube.comresearchgate.net Can influence crystal size by affecting nucleation rate. researchgate.netresearchgate.net | Enhances purity by ensuring homogeneous conditions and preventing the trapping of impurities. |

| Solution Purity | Impurities can alter crystal habit and lead to malformed crystals. | High initial solution purity is essential for obtaining high-purity final crystals. mdpi.com |

This table summarizes the general principles of crystallization.

Spectroscopic Characterization and Analysis of Vanadium Ii Sulfate Heptahydrate

Electronic Spectroscopy

Electronic spectroscopy is a important tool for probing the d-orbital splitting in transition metal complexes. For vanadium(II) sulfate (B86663) heptahydrate, both reflectance and solution-phase spectroscopy provide valuable data.

Electronic reflectance spectra of solid vanadium(II) sulfate hexahydrate are consistent with a vanadium(II) ion in an octahedral (Oh) symmetry. rsc.org The spectra, recorded at both room and liquid-nitrogen temperatures, allow for the determination of ligand field parameters. rsc.org

Key parameters derived from the reflectance spectra include:

10Dq (or Δo): The crystal field splitting parameter, which is approximately 12,000 cm⁻¹. rsc.org

B: The Racah interelectronic repulsion parameter, estimated to be around 650 cm⁻¹. rsc.org

C: Another Racah parameter, with a value of approximately 2600 cm⁻¹. rsc.org

These values are characteristic of the [V(H₂O)₆]²⁺ ion and provide a quantitative measure of the interaction between the vanadium(II) ion and the surrounding water ligands.

Table 1: Ligand Field Parameters for Vanadium(II) Sulfate Hexahydrate from Reflectance Spectra

| Parameter | Value (cm⁻¹) |

|---|---|

| 10Dq (Δo) | ~12,000 |

| B | ~650 |

Data sourced from J. Chem. Soc. A, 1968, 2936-2938. rsc.org

In aqueous solutions, vanadium(II) sulfate exists as the hexaaqua complex, [V(H₂O)₆]²⁺. The UV-visible absorption spectrum of this complex provides further information on its electronic transitions. The color of the vanadium electrolyte changes depending on its oxidation state, and UV-visible spectrophotometry can be used to determine the concentration of vanadium ions. researchgate.net

The positions of absorption bands in the UV-visible spectrum of the vanadium(II) ion are sensitive to the nature of the ligands coordinated to it. While the primary species in an aqueous solution of vanadium(II) sulfate is [V(H₂O)₆]²⁺, the introduction of other ligands can lead to the formation of new complexes, resulting in shifts in the absorption maxima.

For instance, in chloride melts, the V(II) ion forms octahedral VCl₆⁴⁻ complexes. The main absorption band for this complex is found at 17,550 cm⁻¹, which is attributed to the ⁴A₂g → ⁴T₂g electronic transition. electrochem.org This represents a shift to higher energy compared to the aquo complex, indicating a change in the ligand field strength.

UV-Visible Absorption Spectroscopy of Aqueous Solutions

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR), are powerful for studying paramagnetic species like vanadium(II).

The vanadium(II) ion has a d³ electronic configuration, which in an octahedral field, gives rise to a ⁴A₂g ground state. This results in a high-spin state with S = 3/2. rsc.orgwikipedia.org EPR spectroscopy is highly sensitive to the environment surrounding the V(II) center. rsc.org

The EPR spectrum of a frozen solution of a V(II) complex typically shows features characteristic of a Kramers half-integer spin S = 3/2 species. rsc.org The spectra can be used to determine the zero-field splitting (ZFS) parameters, D and E, which describe the splitting of the spin states in the absence of an external magnetic field. For one reported vanadium(II) complex, the D value was determined to be 2.66 cm⁻¹ and the E/D ratio was 0.022, indicating a nearly axial symmetry. rsc.org

A key feature of the EPR spectra of vanadium(II) complexes is the hyperfine splitting arising from the interaction between the unpaired electron spin (S=3/2) and the nuclear spin of the ⁵¹V isotope (I=7/2, 99.75% natural abundance). rsc.org This interaction, known as hyperfine coupling, provides detailed information about the electronic structure and the distribution of the unpaired electron density. rsc.orgutexas.edu

The hyperfine coupling results in a characteristic eight-line splitting pattern in the EPR spectrum. rsc.org The magnitude of this coupling is given by the hyperfine coupling constant, A. The analysis of the anisotropic A-tensor components (Aₓ, Aᵧ, A₂) and the isotropic hyperfine coupling constant (Aᵢₛₒ) can reveal details about the coordination environment of the vanadium ion. rsc.org For a specific distorted four-coordinate V(II) complex, the hyperfine A-tensor was determined to be [-108, -55, -84] MHz. rsc.org

Table 2: EPR Parameters for a Representative Vanadium(II) Complex

| Parameter | Value |

|---|---|

| Electron Spin (S) | 3/2 |

| Nuclear Spin (I) for ⁵¹V | 7/2 |

| g-tensor | [2.047, 2.015, 1.95] |

| A-tensor (MHz) | [-108, -55, -84] |

| Zero-Field Splitting (D) | 2.66 cm⁻¹ |

Data for a specific distorted four-coordinate V(II) complex, not vanadium(II) sulfate heptahydrate. Sourced from Dalton Trans., 2022, 51, 12031-12036. rsc.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of materials in various states of matter. springernature.com It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.com This section will focus on the application of XANES for the analysis of this compound.

XANES Spectroscopy for Vanadium Oxidation State Determination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the vanadium K-edge is a highly effective method for determining the oxidation state of vanadium in its compounds. researchgate.netpyrometallurgy.co.za The energy of the absorption edge and the features in the pre-edge region are particularly sensitive to the formal oxidation state of the vanadium atom. researchgate.netdtic.mil

The vanadium K-edge XANES spectrum arises from the excitation of a 1s core electron to unoccupied p-states. A characteristic feature in the spectra of many vanadium compounds is a pre-edge peak, which is attributed to a 1s to 3d transition. The intensity and position of this pre-edge peak, as well as the energy of the main absorption edge, are correlated with the oxidation state and coordination geometry of the vanadium center. researchgate.netresearchgate.net

For this compound, the vanadium ion is in the +2 oxidation state. In an idealized octahedral coordination environment, as expected for the [V(H₂O)₆]²⁺ complex in the heptahydrate salt, the 1s → 3d transition is formally dipole-forbidden, leading to a low-intensity pre-edge feature. However, any distortion from perfect centrosymmetry can lead to an increase in the intensity of this peak.

A systematic shift in the main absorption edge to higher energy is observed with an increasing vanadium oxidation state. dtic.milresearchgate.net Therefore, the XANES spectrum of this compound would exhibit a main absorption edge at a significantly lower energy compared to compounds containing V(III), V(IV), or V(V). By comparing the edge energy of this compound with those of a series of vanadium standard compounds with known oxidation states, the +2 state can be definitively confirmed. pyrometallurgy.co.zaresearchgate.net

Table 1: Expected Vanadium K-edge XANES Features for this compound in Comparison to Other Vanadium Oxides. Note: This table is illustrative, based on general trends observed in vanadium compounds.

| Compound | Vanadium Oxidation State | Main Edge Position (Relative) | Pre-edge Peak Intensity |

|---|---|---|---|

| This compound | +2 | Lowest | Low |

| V₂O₃ | +3 | Intermediate | Intermediate |

| VO₂ | +4 | Higher | High |

Sulfur K-edge XAS for Covalency Assessment

Sulfur K-edge XAS is a sensitive probe of the chemical state and bonding environment of sulfur. nih.govrsc.org The absorption edge corresponds to the excitation of a sulfur 1s electron to unoccupied 3p-orbitals. The energy and features of the sulfur K-edge XANES spectrum can provide insights into the covalency of the sulfate group in this compound.

In the sulfate ion (SO₄²⁻), the sulfur is in its highest formal oxidation state (+6). The XANES spectrum of an isolated sulfate ion shows a sharp, intense absorption peak. princeton.eduresearchgate.net When the sulfate anion is part of an ionic compound like this compound, the interaction with the V²⁺ cation and the surrounding water molecules can influence the electronic structure of the sulfate group.

The interaction between the vanadium cation and the sulfate anion can lead to a degree of covalent character in the V-O-S bonds. This interaction can cause a splitting of the unoccupied molecular orbitals of the sulfate ion. princeton.edu Spectroscopic studies on vanadium(III)-sulfate complexes have shown that the formation of a metal-sulfate complex leads to a broadening of the absorption edge and the appearance of distinct low- and high-energy features. princeton.edu A similar effect would be anticipated for this compound. The degree of splitting and the energy shifts in the sulfur K-edge XANES spectrum can be correlated with the covalency of the interaction between the vanadium ion and the sulfate group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, consequently, the functional groups and structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The primary absorption bands and their assignments are as follows:

O-H Stretching: A broad, strong absorption band is expected in the region of 3000-3600 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the water molecules. nih.gov The breadth of this band is due to extensive hydrogen bonding within the crystal lattice.

H-O-H Bending: A medium intensity band around 1600-1650 cm⁻¹ is assigned to the bending mode (δ) of the water molecules. mpg.de

Sulfate Antisymmetric Stretching (ν₃): A very strong and often broad band would appear around 1100 cm⁻¹. This mode is triply degenerate in a free sulfate ion of Td symmetry, but in the solid state, the lower symmetry of the crystal site can cause this band to split into multiple components. mpg.dearizona.edu

Sulfate Symmetric Stretching (ν₁): This mode is typically infrared inactive for a free sulfate ion but can become weakly active if the Td symmetry is lowered. If present, it would appear as a weak band around 980-1000 cm⁻¹.

Sulfate Antisymmetric Bending (ν₄): A medium to strong band is expected in the region of 600-650 cm⁻¹, corresponding to the antisymmetric bending mode of the sulfate ion. nih.gov

Sulfate Symmetric Bending (ν₂): This mode, expected around 450 cm⁻¹, is often weak in the infrared spectrum. nih.gov

Librational Modes of Water: In the far-infrared region, bands corresponding to the librational (rocking, wagging, twisting) modes of the coordinated water molecules may be observed.

Table 2: Expected FT-IR Absorption Bands for this compound. Based on data for analogous hydrated sulfates.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3000-3600 | O-H stretching of H₂O | Strong, Broad |

| ~1600-1650 | H-O-H bending of H₂O | Medium |

| ~1100 | ν₃ (antisymmetric stretch) of SO₄²⁻ | Very Strong |

| ~980-1000 | ν₁ (symmetric stretch) of SO₄²⁻ | Weak (if active) |

Raman Spectroscopy of Sulfate and Vanadium-Oxygen Bonds

Raman spectroscopy is an excellent complementary technique to FT-IR, particularly for studying the symmetric vibrations of non-polar groups.

The Raman spectrum of this compound would provide clear signals for the sulfate anion and potentially for the V-O bonds of the hydrated vanadium complex.

Sulfate Vibrations: The most intense band in the Raman spectrum is expected to be the symmetric stretching mode (ν₁) of the sulfate ion, appearing as a sharp, strong peak around 980-990 cm⁻¹. nih.gov The other sulfate modes, ν₂, ν₃, and ν₄, would also be Raman active, appearing at approximately 450 cm⁻¹, 1100 cm⁻¹, and 620 cm⁻¹, respectively, though with lower intensities than ν₁. nih.gov

A free sulfate ion possesses tetrahedral (Td) symmetry. According to group theory, this results in four fundamental modes of vibration: ν₁ (A₁), ν₂ (E), ν₃ (F₂), and ν₄ (F₂). The symmetric stretch (ν₁) is only Raman active, while the other three modes are both Raman and infrared active. arizona.eduresearchgate.net

In the crystal lattice of this compound, the sulfate ion occupies a site of a certain symmetry. If this site symmetry is lower than Td, the selection rules are relaxed. arizona.edu This can lead to:

The ν₁ mode becoming active in the FT-IR spectrum.

The degenerate ν₂, ν₃, and ν₄ modes splitting into multiple distinct bands in both the FT-IR and Raman spectra.

The observation of such splitting provides direct evidence for the distortion of the sulfate ion from ideal tetrahedral symmetry due to its crystalline environment and interactions with the surrounding V²⁺ ions and water molecules. For instance, the splitting of the ν₃ and ν₄ bands is a common feature in the vibrational spectra of hydrated sulfate minerals. nih.gov

Table 3: Raman Active Modes for this compound. Based on data for analogous hydrated sulfates.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~980-990 | ν₁ (symmetric stretch) of SO₄²⁻ | Very Strong |

| ~1100-1140 | ν₃ (antisymmetric stretch) of SO₄²⁻ | Weak, possibly split |

| ~610-630 | ν₄ (antisymmetric bend) of SO₄²⁻ | Medium, possibly split |

| ~450 | ν₂ (symmetric bend) of SO₄²⁻ | Medium, possibly split |

Electronic Structure and Bonding in Vanadium Ii Sulfate Systems

Theoretical and Computational Investigations

Modern computational methods offer profound insights into the electronic and structural properties of vanadium(II) sulfate (B86663), which are often challenging to probe experimentally. These techniques allow for the detailed examination of electron orbitals, energy levels, and bonding characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure Calculation

Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of transition metal compounds like vanadium(II) sulfate. mpg.deaps.org DFT methods are based on the principle that the total energy of a system is a functional of its electron density. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, allowing for the study of large molecules and crystalline solids. mpg.deaps.orgarxiv.org Various functionals, such as the Generalized Gradient Approximation (GGA), are used to approximate the exchange-correlation energy, which is a key component of the total electronic energy. mpg.de The choice of functional and basis set is crucial for obtaining results that accurately reflect experimental reality. youtube.com

In the context of vanadium compounds, DFT calculations can predict molecular geometries, vibrational frequencies, electronic properties, and reaction energies. youtube.com For instance, studies on various vanadium oxides and complexes have demonstrated the utility of DFT in understanding their structure and stability. researchgate.net The accuracy of DFT allows it to be a predictive tool, guiding experimental work and providing interpretations of spectroscopic data. aps.org

Table 1: Overview of DFT Approaches for Electronic Structure Calculation

| DFT Aspect | Description | Relevance to Vanadium(II) Systems |

| Fundamental Principle | The ground-state energy is a unique functional of the electron density. mpg.de | Enables calculation of electronic properties for the complex [V(H₂O)₆]²⁺ cation. |

| Kohn-Sham Equations | A set of equations that map the interacting electron system to a fictitious non-interacting system with the same density. mpg.de | Provides a practical framework for computing the orbitals and energy levels of the system. |

| Exchange-Correlation Functional | Approximates the quantum mechanical effects of exchange and correlation. Common types include LDA, GGA (e.g., PBE), and hybrid functionals. mpg.deyoutube.com | The choice of functional is critical for accurately predicting magnetic properties and bond energies in d-block elements like vanadium. mpg.de |

| Basis Sets | A set of mathematical functions used to represent the electronic wavefunctions (e.g., 6-311+G(d,p), LANL2DZ). youtube.com | The selection of an appropriate basis set is essential for balancing computational cost and accuracy. |

Prediction and Validation of Magnetic Parameters

The Vanadium(II) ion has a d³ electronic configuration, resulting in a half-integer electron spin (S = 3/2) and paramagnetic behavior. rsc.org DFT calculations are instrumental in predicting and interpreting the magnetic parameters associated with this spin state. These parameters include the zero-field splitting (ZFS) parameters, D and E, and the hyperfine coupling tensor (A-tensor), which describes the interaction between the electron spin and the nuclear spin of the ⁵¹V isotope (I = 7/2). rsc.org

For example, in a study on a distorted four-coordinate vanadium(II) complex, DFT calculations were successfully used to compute the ZFS and hyperfine parameters. rsc.org These calculated values were then used to simulate the Electron Paramagnetic Resonance (EPR) spectrum, which showed excellent agreement with the experimentally measured spectrum. rsc.org This process of prediction and validation demonstrates the power of DFT to elucidate the electronic structure and magnetic environment of the V(II) center. rsc.org Such calculations can explain how the geometry of the coordination sphere around the vanadium ion influences its magnetic properties. rsc.org

Modeling of Metal-Ligand Orbital Interactions

In Vanadium(II) sulfate heptahydrate, the vanadium ion exists as the hexaaquavanadium(II) cation, [V(H₂O)₆]²⁺, where it is octahedrally coordinated by six water molecules. The interaction between the vanadium 3d orbitals and the orbitals of the water ligands can be described using molecular orbital (MO) theory. huntresearchgroup.org.uk

In an octahedral field, the five degenerate d-orbitals split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). huntresearchgroup.org.uk The energy separation between these sets is denoted as Δoct. For the d³ V(II) ion, the three d-electrons occupy the t₂g orbitals with parallel spins, resulting in a ⁴A₂g ground state.

DFT calculations can model these metal-ligand orbital interactions in detail. By analyzing the resulting molecular orbitals, it is possible to understand the nature of the V-O bonds. These calculations can reveal the degree of mixing between the metal d-orbitals and the ligand p-orbitals, providing a quantitative picture of the bonding. researchgate.net For instance, computational studies on other vanadium complexes have explained the relationship between ligand orientation and electronic parameters based on the electron delocalization observed in the molecular orbitals. researchgate.net

Topological Ion Migration Modelling

While this compound is a stable crystalline solid, understanding potential ion migration pathways within the crystal lattice is crucial for applications involving ion conductivity, such as in battery materials. Topological ion migration modeling provides a framework for analyzing these pathways. arxiv.org

Analysis of Covalency in Metal-Ligand Bonds

The bonds between the Vanadium(II) ion and the oxygen atoms of the surrounding water ligands are not purely ionic. They possess a degree of covalent character due to the overlap and mixing of metal and ligand orbitals. acs.org The extent of this covalency influences the electronic structure, stability, and reactivity of the complex.

Several computational techniques can be used to analyze the covalency of these bonds. Energy Decomposition Analysis coupled with Natural Orbitals for Chemical Valence (EDA-NOCV) is one such method. It partitions the total interaction energy between the metal and the ligands into electrostatic, Pauli repulsion, and orbital interaction terms. acs.org The orbital interaction term, which represents the covalent contribution, can be further broken down into contributions from different orbital symmetries (σ, π, δ). acs.org

Another approach is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology. acs.org Parameters such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point (BCP) between the vanadium and oxygen atoms can reveal the nature of the interaction. A negative Laplacian, for instance, is indicative of a shared-electron (covalent) interaction. acs.org Similarly, Natural Bond Orbital (NBO) analysis can provide information on charge transfer and orbital interactions between the metal and ligands, quantifying the degree of V → ligand and ligand → V donation. acs.org Studies on related vanadium-dinitrogen complexes have used these methods to show that the covalent interaction energy (ΔEorb) can be significantly larger than the electrostatic interaction energy (ΔEelstat), highlighting the importance of covalency. acs.org

Intramolecular Electron Transfer Mechanisms

Intramolecular electron transfer (IET) is a fundamental process in chemistry where an electron moves from one part of a molecular entity to another. Vanadium is well-known for its ability to exist in multiple oxidation states (from +2 to +5), making its complexes potential subjects for IET studies. mdpi.combyjus.com Changes in the coordination environment or external stimuli like light can trigger the transfer of an electron between the metal center and its ligands, or between two metal centers in a polynuclear complex.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for investigating IET mechanisms. rsc.org These calculations can determine the electronic and geometric structures of the initial and final states of the electron transfer process. They can also map the potential energy surfaces to identify the transition state and calculate the activation energy for the transfer. By analyzing the molecular orbitals involved, researchers can identify the pathway of the electron transfer, for example, whether it is a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). rsc.orgacs.org

While specific IET studies on this compound are not prominent, research on other transition metal complexes provides a blueprint for how such investigations would be conducted. rsc.org For example, studies on copper(II) complexes have used DFT to show how the geometry of the complex and the nature of the ligands can induce IET, leading to autoreduction of the metal center. rsc.org Similar principles would apply to vanadium(II) systems, where the promotion of an electron from the t₂g orbitals to a ligand-based π* orbital could initiate photochemical or photophysical processes. acs.org

Redox Chemistry and Reaction Mechanisms Involving Vanadium Ii Sulfate

Oxidation Pathways of Vanadium(II)

The vanadium(II) ion (V²⁺) is a potent reducing agent and is readily oxidized to higher oxidation states. libretexts.orgdocbrown.info Its oxidation can be initiated by various agents, including atmospheric oxygen and hydrogen ions.

Aerobic Oxidation and Stability in Aqueous Solution

In the presence of air, aqueous solutions of vanadium(II) ions are unstable. libretexts.org Oxygen from the atmosphere will rapidly oxidize the violet V²⁺ ions to the green V³⁺ ions. chemguide.co.uk If left to stand for a prolonged period, further oxidation by air will occur, leading to the formation of the blue vanadyl ion (VO²⁺), which corresponds to the +4 oxidation state. libretexts.orgchemguide.co.uk The rate of this oxidation is notably faster in warm solutions compared to cold ones. chemguide.co.uk Due to this high sensitivity to air, handling and storage of vanadium(II) solutions require an inert atmosphere, such as in a glove box or under a Schlenk line with nitrogen or argon gas. researchgate.netgrimmgroup.net

The instability of V(II) in aqueous solution is also demonstrated by its ability to slowly reduce water, leading to the formation of V(III) and the evolution of hydrogen gas, even in the absence of air. sciencemadness.orgsciencemadness.org

Oxidation by Hydrogen Ions and Other Oxidizing Agents

Vanadium(II) ions are also susceptible to oxidation by hydrogen ions present in acidic solutions. libretexts.org This reaction results in the formation of vanadium(III) ions and hydrogen gas. libretexts.org

Stronger oxidizing agents can facilitate the oxidation of V(II) to even higher oxidation states. For instance, nitric acid, a powerful oxidizing agent, will oxidize vanadium(II) ions directly to the blue vanadyl (VO²⁺) ion, which is the +4 oxidation state. libretexts.orgchemguide.co.uk

Stepwise Oxidation Processes (V(II) to V(III), V(IV), V(V))

The oxidation of vanadium(II) can proceed in a stepwise manner, with each step characterized by a distinct color change. The typical progression is from the violet V(II) to the green V(III), then to the blue V(IV) (as the VO²⁺ ion), and finally to the yellow V(V) (as the VO₂⁺ ion). libretexts.orgsenecalearning.com This sequence can be observed when a strong oxidizing agent, such as acidified potassium permanganate (B83412), is added to a solution of vanadium(II). rsc.org

The standard electrode potentials for these transitions in acidic solution illustrate the thermodynamic feasibility of each step. chemedx.org The stepwise nature of these oxidation processes is a hallmark of vanadium chemistry and is utilized in various applications, including catalytic cycles where vanadium compounds alternate between different oxidation states. chemguide.co.uk

| Oxidation Step | Initial Ion | Final Ion | Color Change |

| V(II) → V(III) | V²⁺ | V³⁺ | Violet to Green |

| V(III) → V(IV) | V³⁺ | VO²⁺ | Green to Blue |

| V(IV) → V(V) | VO²⁺ | VO₂⁺ | Blue to Yellow |

Reduction Mechanisms to Vanadium(II)

The formation of vanadium(II) ions typically involves the reduction of vanadium compounds in higher oxidation states. This can be achieved through both chemical and electrochemical methods.

Reduction of Higher Vanadium Oxidation States

A common laboratory method for preparing vanadium(II) involves the reduction of a vanadium(V) source, such as ammonium (B1175870) metavanadate (NH₄VO₃) dissolved in acid, using a strong reducing agent like zinc metal. libretexts.org The reduction proceeds sequentially through the various oxidation states, with the solution turning from yellow (V) to blue (IV), then to green (III), and finally to violet (II). rsc.org To ensure complete reduction to V(II), the reaction is often carried out in a flask with a cotton wool stopper to allow the escape of hydrogen gas produced from the reaction of zinc with the acid, while preventing air from re-oxidizing the lower oxidation states.

Other reducing agents can be used to achieve specific oxidation states. For example, sulfur dioxide or ferrous ions can reduce V(V) to V(IV), while tin can reduce it to V(III). rsc.org To reach the V(II) state, a more powerful reducing agent like zinc is necessary. pilgaardelements.com The use of a zinc amalgam is also common, as it provides a clean and efficient reduction. chemedx.org

| Reducing Agent | Initial Vanadium State | Final Vanadium State |

| Sulfur Dioxide / Ferrous Ions | V(V) | V(IV) |

| Tin | V(V) | V(III) |

| Zinc | V(V) | V(II) |

Investigation of Electrolytic Reduction Processes and Intermediates

Electrolytic reduction is another important method for producing vanadium(II) sulfate (B86663), particularly for applications like vanadium redox flow batteries (VRFBs). wikipedia.orgresearchgate.net This process typically involves the electrolysis of a vanadyl sulfate (VOSO₄) solution in sulfuric acid. wikipedia.org At the cathode, V(IV) is first reduced to V(III), and with continued electrolysis, V(III) is further reduced to V(II). sciencemadness.org

The electrochemical reduction process allows for precise control over the oxidation state of the vanadium species. The intermediates in this process, namely the V(III) ions, can be identified and their concentrations monitored during the electrolysis. The efficiency and kinetics of these electrochemical reductions are crucial for the performance of VRFBs, and research continues to explore ways to optimize these processes. researchgate.netmdpi.com

Kinetics and Thermodynamics of Redox Reactions

The redox chemistry of vanadium(II) sulfate is characterized by a delicate interplay of kinetic and thermodynamic factors, which are significantly influenced by the solution's pH. The speciation of vanadium ions in aqueous solution and their corresponding redox potentials are intrinsically linked to the hydrogen ion concentration. Understanding these relationships is crucial for controlling the reactivity of vanadium(II) and for its application in various fields, such as in redox flow batteries.

pH Dependence of Vanadium Speciation and Redox Potentials

The speciation of vanadium in aqueous solutions is complex and highly dependent on both pH and the total vanadium concentration. In acidic solutions, which are typical for studies involving vanadium(II) sulfate, vanadium can exist in several oxidation states, each with a characteristic color. For vanadium(II), the dominant species in acidic to near-neutral solutions is the hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, which imparts a lilac or violet color to the solution.

As the pH of the solution increases, the aqua ligands coordinated to the vanadium(II) center can undergo hydrolysis. This process involves the deprotonation of the water molecules to form hydroxo complexes. The hydrolysis of the [V(H₂O)₆]²⁺ ion is, however, less pronounced compared to its more highly charged counterparts like V(III) and V(IV) ions. In strongly acidic solutions (pH < 2), the hexaaqua ion is the stable form. As the pH rises, hydrolysis can lead to the formation of species such as [V(OH)(H₂O)₅]⁺ and potentially to the precipitation of vanadium(II) hydroxide, V(OH)₂, at higher pH values, typically above 7.

The redox potential of the V(III)/V(II) couple is a key thermodynamic parameter that also exhibits pH dependence. The standard redox potential (E°) for the reaction V³⁺ + e⁻ ⇌ V²⁺ is approximately -0.255 volts versus the standard hydrogen electrode (SHE). This value is for standard conditions, which include a pH of 0. The formal potential, which is the redox potential under a specific set of conditions (e.g., a particular pH and ionic strength), can deviate from the standard potential.

The Nernst equation describes the relationship between the electrode potential, the standard electrode potential, and the concentrations of the oxidized and reduced species. For the V³⁺/V²⁺ couple, where protons are not directly involved in the half-reaction, the pH dependence of the formal potential arises primarily from the hydrolysis of the V³⁺ and V²⁺ ions. As the pH increases, the formation of hydroxo complexes of V(III) is more significant than for V(II), which can shift the formal potential. For instance, in 1 M (H⁺, Na⁺)Cl⁻ solution, the formal redox potential of the V(III)/V(II) couple was determined to be -242 ± 2 mV. rsc.orgmdpi.com

The stability of different vanadium oxidation states as a function of pH and potential can be visualized using Pourbaix diagrams. These diagrams show the thermodynamically stable species under given conditions. For the vanadium-water system, the Pourbaix diagram indicates that the V²⁺ ion is stable only in acidic and reducing environments. nih.gov At higher pH values or higher potentials, it is oxidized to V(III), V(IV), or V(V) species.

Table 1: Predominant Vanadium Species in Aqueous Solution at Different pH Values

| Oxidation State | pH < 2 | pH 2-4 | pH 4-6 | pH > 7 |

| V(II) | [V(H₂O)₆]²⁺ | [V(H₂O)₆]²⁺ | [V(H₂O)₆]²⁺ / [V(OH)(H₂O)₅]⁺ | V(OH)₂ (precipitate) |

| V(III) | [V(H₂O)₆]³⁺ | [V(OH)(H₂O)₅]²⁺ | [V(OH)₂(H₂O)₄]⁺ | V(OH)₃ (precipitate) |

| V(IV) | [VO(H₂O)₅]²⁺ | [VO(H₂O)₅]²⁺ | (VO)₂(OH)₂²⁺ | VO(OH)₂ (precipitate) |

| V(V) | [VO₂(H₂O)₄]⁺ | [V₁₀O₂₈]⁶⁻ | [H₂VO₄]⁻ | [HVO₄]²⁻, [VO₄]³⁻ |

This table provides a simplified representation of the complex speciation of vanadium. The exact pH ranges and species can vary with concentration and temperature.

Table 2: Standard and Formal Redox Potentials of Vanadium Couples

| Redox Couple | Reaction | Standard Potential (E° vs. SHE, V) | Formal Potential (E°' vs. SHE, V) | Conditions for Formal Potential |

| V(III)/V(II) | V³⁺ + e⁻ ⇌ V²⁺ | -0.255 | -0.242 ± 0.002 | 1 M (H⁺, Na⁺)Cl⁻ |

| V(IV)/V(III) | VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.337 | - | - |

| V(V)/V(IV) | VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O | +1.00 | - | - |

Elucidation of Multistep Chemical-Electrochemical Mechanisms

The oxidation of vanadium(II) to vanadium(III) in a sulfate medium is not a simple one-electron transfer process. It is a complex reaction that proceeds through a multistep mechanism involving both chemical and electrochemical steps. The kinetics of this reaction are known to be relatively sluggish, which has significant implications for applications like vanadium redox flow batteries where efficient charge and discharge cycles are essential.

Research indicates that the V²⁺/V³⁺ redox reaction is quasi-reversible on many electrode surfaces, including glassy carbon. nih.gov The mechanism is thought to involve the formation of an adsorbed intermediate on the electrode surface. In sulfuric acid solutions, it has been proposed that the reaction proceeds via a bridging mechanism involving adsorbed hydroxyl groups (*OH) on the electrode surface. rsc.org

A proposed general mechanism for the oxidation of V(II) can be outlined as follows:

Diffusion: The hydrated vanadium(II) ion, [V(H₂O)₆]²⁺, diffuses from the bulk solution to the electrode surface.

Adsorption and Pre-reaction: A chemical step where the vanadium(II) species interacts with the electrode surface. This may involve the partial dehydration of the ion and interaction with surface functional groups or adsorbed species like sulfate or hydroxyl ions. In sulfate media, the formation of vanadium-sulfate complexes can influence this step.

Electron Transfer: The electrochemical step where an electron is transferred from the adsorbed vanadium(II) species to the electrode, resulting in the formation of a vanadium(III) species. This is often the rate-determining step.

Post-reaction and Desorption: The resulting vanadium(III) species, [V(H₂O)₆]³⁺, desorbs from the electrode surface and diffuses back into the bulk solution.

The kinetics of the V²⁺/V³⁺ reaction are influenced by several factors, including the electrode material, its surface chemistry (e.g., the presence of oxygen-containing functional groups), the concentration of sulfuric acid, and temperature. For instance, oxidized carbon electrodes have been shown to catalyze the V²⁺/V³⁺ reaction. researchgate.net The reaction kinetics are also known to be dependent on the state of charge in a vanadium flow battery, which corresponds to the relative concentrations of V²⁺ and V³⁺.

Table 3: Kinetic Parameters for the V(II)/V(III) Redox Reaction

| Parameter | Value | Conditions |

| Reaction Type | Quasi-reversible | Glassy carbon electrode in H₂SO₄ |

| Proposed Mechanism | Adsorbed intermediate, bridging mechanism | H₂SO₄ electrolyte |

| Electron Transfer | One-electron process | In H₂SO₄ |

| Influence of Anion | Kinetics are slower in H₂SO₄ compared to HCl | Glassy carbon electrode |

| Effect of Electrode Surface | Oxidized carbon surfaces can catalyze the reaction | Carbon paper electrodes |

The kinetic parameters can vary significantly depending on the specific experimental conditions.

Coordination Chemistry of Vanadium Ii Sulfate

Formation of Discrete Coordination Complexes

The coordination chemistry of vanadium(II) is characterized by the formation of discrete octahedral [V(H₂O)₆]²⁺ complexes in aqueous solutions of vanadium(II) sulfate (B86663). This lilac-colored aquo complex serves as a fundamental building block for the synthesis of a range of other coordination compounds through ligand substitution reactions. wikipedia.orgwikipedia.org

Synthesis and Characterization of Vanadium(II) Complexes with Various Ligands

Vanadium(II) sulfate is a versatile precursor for synthesizing complexes with a variety of ligands containing donor atoms such as nitrogen and oxygen. The synthesis typically involves the reaction of VSO₄·7H₂O with the desired ligand under inert atmosphere conditions to prevent the oxidation of the air-sensitive V(II) center.

Polypyridine Ligands: A notable example involves the use of tripodal polypyridine ligands to create stable V(II) complexes. For instance, the complex [V(tpe)₂]²⁺ (where tpe is tris(2-pyridyl)ethane) has been synthesized and characterized. acs.org This complex exhibits remarkable stability in both water and air, a feature attributed to the strong ligand field imposed by the tripodal ligand. acs.org Characterization using techniques like UV-vis absorption spectroscopy reveals strong light absorption in the visible spectral region. acs.org Other research has focused on V(II) complexes with ligands like N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd), which can form isomeric structures (cis-facial and meridional) depending on reaction conditions. nih.govresearchgate.net These complexes have been studied for their magnetic and spectroscopic properties. nih.gov

Saccharinate Ligands: Vanadium(II) has been shown to form complexes with saccharinate, a versatile ligand that can coordinate through different atoms. The synthesis and characterization of vanadium(II) saccharinates have been reported, contributing to the understanding of V(II) coordination preferences. acs.org

N,O-Donor Schiff Base Ligands: While less common for V(II) compared to higher oxidation states like V(IV), coordination complexes with N,O-donor Schiff bases can be formed. mdpi.com These ligands typically bind to the metal center through nitrogen and oxygen atoms, leading to the formation of stable chelate rings. mdpi.comnih.gov

The characterization of these complexes involves a suite of analytical techniques. Electronic reflectance spectra for V(II) compounds are consistent with an octahedral (Oₕ) symmetry. rsc.org Magnetic susceptibility measurements are also crucial, with V(II) complexes typically exhibiting magnetic moments slightly below the spin-only value of 3.87 Bohr magnetons. rsc.org

Use of Chelating Agents (e.g., Nitrilotriacetic Acid (NTA), Ethylenediaminetetraacetic Acid (EDTA))

Chelating agents like nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) are well-known for forming stable complexes with a wide range of metal ions. However, the specific synthesis and isolation of discrete V(II) complexes with NTA and EDTA are less documented in comparison to their ubiquitous V(IV) and V(V) analogues. acs.orgrsc.org Vanadium-EDTA complexes are known to have high stability constants. acs.org

While detailed characterization of isolated V(II)-NTA or V(II)-EDTA complexes is sparse, the formation of a V(II)-NTA complex in aqueous solution has been utilized in industrial applications, specifically for the dissolution of iron oxides. acs.org This application relies on the reducing power of the V(II) complex. Studies on vanadium complexes with modified EDTA ligands have primarily focused on the more stable vanadyl (VO²⁺) cation, where the EDTA analogue acts as a pentadentate ligand. acs.orgresearchgate.net The inherent air-sensitivity of vanadium(II) presents a significant challenge in the synthesis and characterization of its chelates, as it readily oxidizes to the more stable V(III) and V(IV) states.

Synthesis and Properties of Double Sulfates (Tutton's Salts)

A significant aspect of the coordination chemistry of vanadium(II) sulfate is its ability to form well-defined crystalline double salts known as Tutton's salts. dbpedia.orgwikipedia.org These compounds have the general formula M₂'M''(SO₄)₂(H₂O)₆, where M' is a monovalent cation (such as K⁺, NH₄⁺, Rb⁺, or Cs⁺) and M'' is a divalent metal cation, in this case, V²⁺. wikipedia.orgnih.gov

The synthesis of these double sulfates is generally straightforward and is achieved by crystallizing a stoichiometric mixture of vanadium(II) sulfate and the desired alkali metal or ammonium (B1175870) sulfate from an aqueous solution. rsc.orgsapub.org The central vanadium(II) ion exists as the hexaaquavanadium(II) complex, [V(H₂O)₆]²⁺, with an octahedral coordination geometry. wikipedia.orgnih.gov The crystal lattice is further stabilized by hydrogen bonding interactions between the coordinated water molecules and the sulfate anions. wikipedia.org

| Formula | Monovalent Cation (M') | Divalent Cation (M'') | Common Name/Type |

| (NH₄)₂V(SO₄)₂·6H₂O | Ammonium (NH₄⁺) | Vanadium(II) (V²⁺) | Vanadous Ammonium Sulfate (Tutton's Salt) |

| K₂V(SO₄)₂·6H₂O | Potassium (K⁺) | Vanadium(II) (V²⁺) | Potassium Vanadium(II) Sulfate (Tutton's Salt) |

| Rb₂V(SO₄)₂·6H₂O | Rubidium (Rb⁺) | Vanadium(II) (V²⁺) | Rubidium Vanadium(II) Sulfate (Tutton's Salt) |

| Cs₂V(SO₄)₂·6H₂O | Cesium (Cs⁺) | Vanadium(II) (V²⁺) | Cesium Vanadium(II) Sulfate (Tutton's Salt) |

This table presents examples of Vanadium(II)-containing Tutton's salts. Data derived from multiple sources. rsc.orgwikipedia.org

Isomorphism with Other Metal Sulfates

Tutton's salts are a classic example of isomorphism in inorganic chemistry. The vanadium(II)-containing Tutton's salts are isomorphous with the corresponding salts of other divalent transition metals of similar ionic radii, such as magnesium(II), iron(II), cobalt(II), nickel(II), and zinc(II). wikipedia.orgrsc.orgdbpedia.org For example, vanadous ammonium sulfate, (NH₄)₂V(SO₄)₂·6H₂O, is isomorphous with ferrous ammonium sulfate (Mohr's salt), (NH₄)₂Fe(SO₄)₂·6H₂O. wikipedia.orgdbpedia.org

This isomorphism means they share the same crystal structure, crystallizing in the monoclinic system with the space group P2₁/a. wikipedia.orgnih.gov The unit cell parameters and angles are very similar across the series, with slight variations depending on the precise ionic radius of the divalent cation. researchgate.net This structural similarity is a direct consequence of the consistent [M(H₂O)₆]²⁺ octahedral geometry and the way these units pack with the sulfate anions and monovalent cations within the crystal lattice. wikipedia.org

Supramolecular Assembly and Coordination Cages

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Coordination-driven self-assembly, which uses metal-ligand bonds to direct the formation of complex architectures like macrocycles and cages, is a prominent area of this field. nih.govnih.gov

While there are numerous examples of supramolecular structures and coordination cages built from various transition metals, including vanadium in its higher oxidation states (IV and V), specific examples involving the vanadium(II) cation are notably scarce in the literature. nih.goveuropa.eu The primary challenge remains the redox instability of V(II), which is readily oxidized by air or even mild oxidants. This reactivity complicates the often slow, equilibrium-driven processes of self-assembly that are required to form thermodynamically stable, complex supramolecular architectures. The design of robust V(II)-based supramolecular systems would require highly stabilizing ligand environments that can protect the metal center from oxidation while providing the correct geometric information for assembly. acs.org Therefore, this remains a developing and challenging area of vanadium coordination chemistry.

Advanced Analytical Methods for Research on Vanadium Ii Sulfate

Vanadium Speciation Analysis in Research Samples

The toxicity and reactivity of vanadium are highly dependent on its oxidation state. Therefore, methods that can differentiate between vanadium species, such as V(II), V(III), V(IV), and V(V), are crucial for accurate research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the speciation of vanadium. It separates different vanadium species based on their interactions with a stationary phase, allowing for their individual detection and quantification.

Research Findings:

Separation of Vanadium Species: HPLC, particularly when coupled with detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is effective for separating vanadium species. ualberta.canih.gov For instance, a method combining HPLC with ICP-AES has been developed to separate V(IV) and V(V) using an anion-exchange column. nih.gov In this method, V(IV) cations are eluted with a dilute nitric acid solution, while V(V) oxoacid anions are initially trapped and then eluted with a more concentrated nitric acid solution. nih.gov

Interference and Detection Limits: While powerful, the technique is not without challenges. Interferences between vanadium species can occur, though these can often be corrected through calculations based on standard observations. nih.gov The detection limits for vanadium species using HPLC-based methods are typically in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the detector used. ualberta.canih.gov For example, an ion-pair reversed-phase UHPLC-ICP-SFMS method achieved detection limits in the low ng/L range. nih.gov

Applications: HPLC-based speciation has been instrumental in environmental and biological studies. It has been used to identify the reduction of V(V) to V(IV) and even V(III) by bacteria and to speciate vanadium in water samples. ualberta.ca

Table 1: HPLC Methods for Vanadium Speciation

| Analytical Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| HPLC-ICP-AES | Anion-exchange column | 1 mM and 100 mM HNO₃ | ICP-AES | Speciation of V(IV) and V(V) | nih.gov |

| IP-RP-UHPLC-ICP-SFMS | Reversed-phase C8 | EDTA and TBAP in methanol | ICP-SFMS | Speciation of vanadyl and vanadate (B1173111) ions | nih.govrsc.org |

Capillary Electrophoresis (CE) is another powerful technique for separating charged species based on their differential migration in an electric field. youtube.comyoutube.com This method offers high resolution and requires only small sample volumes. libretexts.org

Research Findings:

On-Column Complexation: A significant advancement in CE for vanadium speciation is the use of on-column complexation. nih.gov In this approach, vanadium species are chelated with ligands like ethylenediaminetetraacetic acid (EDTA) within the capillary to form anionic complexes. nih.gov These complexes are then separated by capillary zone electrophoresis (CZE) and detected, often by direct UV detection. nih.gov

Optimized Conditions: The separation efficiency is highly dependent on factors such as the pH and the concentration of the ligand in the electrolyte. nih.gov For the separation of V(IV) and V(V) complexes with EDTA, optimal results have been achieved using a 5 mmol L⁻¹ EDTA electrolyte at pH 4.0 with UV detection at 185 nm. nih.gov

Detection Limits: Under optimized conditions, CE methods can achieve detection limits in the micromolar range. For instance, detection limits of 3 µmol L⁻¹ for V(IV) and 1 µmol L⁻¹ for V(V) have been reported. nih.gov

Table 2: Capillary Electrophoresis Parameters for Vanadium Speciation

| Parameter | Condition | Reference |

|---|---|---|

| Ligand | Ethylenediaminetetraacetic acid (EDTA) | nih.gov |

| Electrolyte Concentration | 5 mmol L⁻¹ EDTA | nih.gov |

| pH | 4.0 | nih.gov |

| Detection Wavelength | 185 nm | nih.gov |

| Detection Limit (V(IV)) | 3 µmol L⁻¹ | nih.gov |

Quantitative Determination Techniques

Accurate quantification of vanadium, including the determination of trace impurities in samples of compounds like Vanadium(II) sulfate (B86663), is critical for quality control and research. Several atomic spectrometry techniques are widely used for this purpose.

ICP-OES is a robust and widely used technique for the determination of trace elements in a variety of samples. scholarsresearchlibrary.com It measures the light emitted by excited atoms and ions in a high-temperature plasma to determine their concentration. scholarsresearchlibrary.com

Research Findings:

Sample Digestion: For the analysis of complex matrices like crude oil residues, methods such as microwave-induced combustion (MIC) have been successfully employed for sample digestion prior to ICP-OES analysis. rsc.org

Detection Limits: ICP-OES offers good detection limits for vanadium, typically in the µg/g or µg/L range. rsc.orgresearchgate.net For instance, after MIC digestion, a detection limit of 0.1 µg g⁻¹ for vanadium in crude oil residues was achieved. rsc.org In water samples, following on-line preconcentration, a detection limit of 0.06 µg l⁻¹ has been reported. researchgate.net

Accuracy: The accuracy of ICP-OES methods is often validated by analyzing certified reference materials, with results showing good agreement with certified values. rsc.orgresearchgate.net

ICP-MS is an exceptionally sensitive technique for elemental analysis, capable of detecting elements at concentrations down to the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level. analytik-jena.com It works by ionizing the sample in an inductively coupled plasma and then separating and detecting the ions based on their mass-to-charge ratio. analytik-jena.com

Research Findings:

Interference Mitigation: A significant challenge in the ICP-MS analysis of vanadium is the polyatomic interference from ³⁵Cl¹⁶O⁺ on the major vanadium isotope, ⁵¹V⁺. rsc.orgnih.gov This is particularly problematic in biological and environmental samples containing chlorides. rsc.orgresearchgate.net High-resolution ICP-MS (HR-ICP-MS) or the use of collision/reaction cells can effectively mitigate these interferences. rsc.orgnih.gov

High Sensitivity: ICP-MS provides excellent detection limits for vanadium. For example, a method for analyzing biological fluids reported a detection limit of 10 pg ml⁻¹. rsc.org In another study on rodent plasma, the limit of detection was 0.268 ng V/mL. nih.gov

Validation and Precision: ICP-MS methods for vanadium analysis are rigorously validated for linearity, accuracy, and precision. nih.gov Good day-to-day precision of less than 4.0% RSD has been demonstrated for the analysis of vanadium in urine and serum. rsc.org

Table 3: ICP-MS Performance for Vanadium Analysis

| Sample Matrix | Interference Mitigation | Detection Limit | Precision (%RSD) | Reference |

|---|---|---|---|---|

| Biological Fluids | HR-ICP-MS (medium resolution) | 10 pg ml⁻¹ | < 4.0% | rsc.org |

| Rat Plasma | Collision Cell Technology | 0.268 ng V/mL | ≤ 3.1% (inter-day) | nih.gov |

Atomic Absorption Spectroscopy (AAS) is a well-established technique for the quantitative determination of elements. analytik-jena.com It measures the absorption of light by free atoms in the gaseous state. analytik-jena.com

Research Findings:

Atomization Techniques: Both flame AAS and electrothermal (graphite furnace) AAS can be used for vanadium determination. nih.govkelid1.ir Flame AAS often uses a nitrous oxide/acetylene flame for vanadium. kelid1.ir Electrothermal AAS offers higher sensitivity. nih.gov

Sensitivity and Detection Limits: The sensitivity of AAS for vanadium is influenced by the sample matrix and heating program. nih.gov For aqueous solutions using electrothermal AAS, a detection limit of 86 pg has been reported. nih.gov

Interferences: Certain elements and compounds, such as tungsten and nitric acid, can interfere with the determination of vanadium by AAS. nih.gov Matrix-matched standards are often used to overcome these effects. kelid1.ir

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Vanadium(II) sulfate |

| Vanadium(III) |

| Vanadium(IV) |

| Vanadium(V) |

| Vanadyl |

| Vanadate |

| Nitric acid |

| Ethylenediaminetetraacetic acid (EDTA) |

| Tetrabutylammonium (TBA) |

| Acetonitrile |

| Ammonium (B1175870) bicarbonate |

| Methanol |

| Tungsten |

| Nitrous oxide |

Spectrophotometric Methods for Vanadium Quantification

Spectrophotometry, particularly UV-Vis spectrophotometry, is a widely accessible and cost-effective analytical technique for the quantitative determination of vanadium. mdpi.com The method relies on the principle that vanadium ions, often in complexed form, absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the vanadium species in the solution, a relationship described by the Beer-Lambert law.

The unique color variations of vanadium in different oxidation states allow UV-Vis spectrophotometry to serve as a distinctive analytical tool. researchgate.net For instance, solutions containing V(II), V(III), V(IV), and V(V) ions exhibit different colors and, consequently, distinct UV-Vis spectra, enabling their quantification. researchgate.net

To enhance sensitivity and selectivity, especially at trace concentrations, spectrophotometric methods often involve the use of a chromogenic agent that forms a stable, colored complex with vanadium. nih.gov The choice of complexing agent and the control of experimental conditions, such as pH, are critical for achieving accurate and reproducible results. mdpi.com For example, a method using alizarin (B75676) red S as a chromogenic dye found that the optimal pH for the formation of the vanadium complex was between 3 and 5.5, with a maximum absorbance at a wavelength (λmax) of 483 nm.

Several research studies have developed specific spectrophotometric procedures for vanadium quantification:

A method utilizing 4-(2-pyridylazo)resorcinol (B72590) (PAR) as a complexing agent was developed for determining V(IV). The Vanadium-PAR complex is retained on a sorbent material, then eluted and measured by UV-Vis spectrophotometry at λmax = 550 nm. nih.gov

Another approach uses 4-nitrocatechol (B145892) (4NC) in a mixed micelle system with cetylpyridinium (B1207926) chloride (CPC) and Triton X-114. mdpi.com This method, a form of cloud point extraction (CPE), concentrates the vanadium complex, enhancing detection. The measurement is taken at 670 nm, a wavelength where interference from other metal complexes is minimal. mdpi.com

Speciation of vanadium (differentiating between different oxidation states) is also possible. One method determines vanadium(V) using pyrocatechol (B87986) violet at a pH of 3.0. researchgate.net Total vanadium can then be found by first oxidizing any vanadium(IV) present to vanadium(V) with an oxidizing agent like potassium permanganate (B83412) and then performing the analysis. researchgate.net

The performance of these methods varies, as highlighted in the comparative data from various research findings.

Table 1: Comparison of Spectrophotometric Methods for Vanadium Quantification

| Method/Reagent | Linear Range | Limit of Detection (LOD) | Wavelength (λmax) | Key Features | Reference |

|---|---|---|---|---|---|

| Pyrocatechol Violet | 0.2–4.0 μg/mL | 0.038 μg/mL | Not Specified | Selective for V(V); requires oxidation step for total V. | researchgate.net |

| 4-(2-pyridylazo)resorcinol (PAR) with Solid Phase Extraction | Up to 1000 µg/L | 0.07 ng/mL (with preconcentration) | 550 nm | High preconcentration factor (90); determines V(IV). | nih.gov |

| 4-Nitrocatechol with Cloud Point Extraction | 2–305 ng/mL | 0.6 ng/mL | 670 nm | High selectivity; blank has minimal absorption. | mdpi.com |

| Alizarin Red S | 0.05–6 µg/mL | Not Specified | 483 nm | Stable complex for up to two hours. | |